1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione
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Overview
Description
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione is a heterocyclic compound with the molecular formula C15H14Cl2O2S2 and a molecular weight of 361.31 g/mol . This compound is characterized by the presence of two thiophene rings, each substituted with a chlorine atom and a methyl group, connected by a pentane-1,5-dione linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione typically involves the reaction of 5-chloro-2-methylthiophene with a suitable pentanedione derivative under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran, and the mixture is heated at reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-methylthiophen-3-yl)pentane-1,5-dione: Lacks the chlorine substituents.
1,5-Bis(5-chlorothiophen-3-yl)pentane-1,5-dione: Lacks the methyl substituents.
1,5-Bis(5-chloro-2-methylthiophen-3-yl)hexane-1,5-dione: Has a longer carbon chain.
Uniqueness
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione is unique due to the presence of both chlorine and methyl substituents on the thiophene rings, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1,5-bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2S2/c1-8-10(6-14(16)20-8)12(18)4-3-5-13(19)11-7-15(17)21-9(11)2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNFVOSQUJGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C(=O)CCCC(=O)C2=C(SC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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